molecular formula C16H14Cl2N4S B12023468 2-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine CAS No. 618415-01-3

2-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B12023468
CAS No.: 618415-01-3
M. Wt: 365.3 g/mol
InChI Key: KFHAERJJEAWKGY-UHFFFAOYSA-N
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Description

2-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound featuring a triazole ring, a pyridine ring, and a dichlorobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps. One common method includes the reaction of 2,6-dichlorobenzyl chloride with sodium sulfide to form 2,6-dichlorobenzyl sulfide. This intermediate is then reacted with 4-ethyl-4H-1,2,4-triazole-3-thiol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorobenzyl group can be reduced to benzyl.

    Substitution: The chlorine atoms in the dichlorobenzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products

Scientific Research Applications

2-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and pyridine rings. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(2,6-dichlorobenzyl)sulfanyl]-4,5-dihydro-1H-imidazole hydrochloride
  • 2-{5-[(2,6-dichlorobenzyl)sulfanyl]-2-thienyl}pyrazine

Uniqueness

2-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

618415-01-3

Molecular Formula

C16H14Cl2N4S

Molecular Weight

365.3 g/mol

IUPAC Name

2-[5-[(2,6-dichlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H14Cl2N4S/c1-2-22-15(14-8-3-4-9-19-14)20-21-16(22)23-10-11-12(17)6-5-7-13(11)18/h3-9H,2,10H2,1H3

InChI Key

KFHAERJJEAWKGY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=C(C=CC=C2Cl)Cl)C3=CC=CC=N3

Origin of Product

United States

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